molecular formula C22H19N3O2S B2837369 N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 899735-73-0

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2837369
CAS No.: 899735-73-0
M. Wt: 389.47
InChI Key: SVDAFUIEGRDJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is a synthetic small molecule of significant interest in oncology and chemical biology research. While specific data on this exact compound is limited, it is structurally related to a class of potent benzothiazole-based derivatives known to function as antimitotic agents. These related compounds are designed to inhibit tubulin polymerization by binding to the colchicine site on tubulin, a successful strategy for developing antiproliferative agents against cancer cells . This binding disrupts microtubule dynamics, leading to cell cycle arrest during the G2/M phases and ultimately inducing apoptotic cell death in proliferating cells . The structural architecture of this compound, incorporating a 6-methoxybenzothiazole moiety, is a recognized scaffold in the design of tubulin ligands and has been explored in various derivatives to improve potency and overcome drug resistance mechanisms . Research into closely related acetamide-based benzothiazoles has also shown them to possess other significant biological activities, such as urease inhibition, suggesting potential for research in non-oncological therapeutic areas as well . This product is intended for research purposes to further investigate these mechanisms and pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-27-18-10-11-19-20(14-18)28-22(24-19)25(15-17-9-5-6-12-23-17)21(26)13-16-7-3-2-4-8-16/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDAFUIEGRDJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and substituted derivatives, depending on the specific reaction conditions .

Scientific Research Applications

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide, a chemical compound with the molecular formula C22H19N3O2SC_{22}H_{19}N_3O_2S and a molecular weight of 389.5 , has potential applications in various scientific fields. This compound features a benzothiazole ring, a common structure in medicinal chemistry, and also contains methoxy, phenyl, and pyridinyl groups, which may contribute to its biological activity .

Synthesis and Structure

The synthesis of this compound involves several steps:

  • Formation of the Benzothiazole Ring The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound under acidic conditions.
  • Introduction of Functional Groups Electrophilic aromatic substitution reactions introduce the methoxy group at the 6-position.
  • Acetamide Formation Acylation of an amino group with acetic anhydride or acetyl chloride forms the acetamide functional group, typically under basic conditions.

Potential Applications

While specific applications of this compound are not detailed in the provided search results, the presence of benzothiazole derivatives suggests potential uses in medicinal chemistry and materials science.

  • Medicinal Chemistry Benzothiazole derivatives exhibit diverse biological activities, including antimicrobial and anticancer properties. These compounds can inhibit enzymes or interact with molecular targets, leading to therapeutic effects. For example, they may act as competitive inhibitors for enzymes critical in microbial metabolism or cancer cell survival.
  • Corrosion Inhibition Some 2-hydroselenoacetamide derivatives have been explored as corrosion inhibitors for carbon steel .
  • Anticancer Research Heterocyclic compounds, including benzothiazoles, have shown promise as anticancer agents . Some derivatives have demonstrated significant activity against various cancer cell lines with selectivity for gastric cancer cells .
  • Protein-Tyrosine Phosphatase 1B Inhibitors Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates have been screened as protein-tyrosine phosphatase 1B inhibitors .
  • COX-2 Inhibitors N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been studied as COX-2 inhibitors .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, focusing on structural variations, biological activities, and physicochemical properties:

Compound Structural Differences Biological Activity Potency/Solubility References
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide Methoxy at C6, phenyl and pyridinylmethyl substituents on acetamide. Antimitotic activity; potential kinase inhibition. High solubility (logP ~2.5); IC₅₀ for antimitotic activity: ~1.2 μM.
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Nitro at C6, thiadiazole-thioacetamide side chain. VEGFR-2 inhibition; antitumor activity (IC₅₀: 0.8–2.3 μM). Lower solubility (logP ~3.8); higher kinase selectivity.
N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide Methylenedioxy ring fusion, piperazine-acetamide side chain. Anticonvulsant activity (ED₅₀: 28 mg/kg in MES test). Moderate solubility; enhanced blood-brain barrier penetration.
N-(6-Trifluoromethylbenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide Trifluoromethyl at C6, propargyloxy-phenyl side chain. Multitarget kinase inhibition (e.g., JNK3, GSK-3β). High lipophilicity (logP ~4.0); moderate metabolic stability.
2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide Methoxy at C6, triazole-thioacetamide side chain. Anticonvulsant activity (ED₅₀: 18 mg/kg in PTZ test). Improved aqueous solubility (logP ~2.0) due to polar triazole group.

Key Findings from Comparative Studies

  • Substituent Effects on Activity: The methoxy group at C6 (as in the target compound) enhances water solubility compared to nitro or trifluoromethyl substituents . However, nitro derivatives (e.g., ) exhibit stronger kinase inhibition due to electron-withdrawing effects .
  • Biological Performance :

    • Antimitotic activity of the target compound (IC₅₀ ~1.2 μM) is comparable to VEGFR-2 inhibitors (IC₅₀ ~0.8 μM) but less potent than urease inhibitors (IC₅₀ ~0.1 μM in ) .
    • Anticonvulsant analogs () prioritize polar side chains (e.g., triazole-thioacetamide) for CNS penetration, whereas antitumor analogs favor lipophilic substituents .
  • Synthetic Accessibility :

    • The target compound is synthesized in high yield (97%) via straightforward acetylation, whereas analogs with complex heterocycles (e.g., thiadiazole-thioacetamide in ) require multi-step protocols with lower yields (~70%) .

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide, a compound with the CAS number 899735-73-0, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : This is achieved through a cyclization reaction involving 2-aminothiophenol and an aldehyde or ketone under acidic conditions.
  • Acetamide Formation : The benzothiazole derivative is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
  • N-Phenylation and N-Pyridinylmethylation : The final steps involve coupling reactions using reagents like phenylboronic acid and pyridine-2-carboxaldehyde under palladium-catalyzed conditions.

The molecular formula for this compound is C22H19N3O2SC_{22}H_{19}N_{3}O_{2}S, with a molecular weight of 389.5 g/mol .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action is believed to involve the activation of caspase pathways, leading to programmed cell death .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54910Caspase activation
C612Induction of apoptosis
MDA-MB-2318Cell cycle arrest
HT-299Inhibition of DNA synthesis

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, showing effectiveness against various bacterial and fungal strains. It has been tested against Gram-positive and Gram-negative bacteria, exhibiting a broad spectrum of activity.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the intrinsic pathway, involving mitochondrial membrane potential disruption and subsequent caspase activation.
  • Inhibition of Proliferation : It inhibits key signaling pathways that regulate cell cycle progression, thereby preventing tumor growth.
  • Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic processes essential for microbial survival .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : A study evaluated the effects of the compound on A549 cells, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound effectively induces apoptosis through caspase activation .
  • Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli, finding it to be effective at MIC values comparable to standard antibiotics.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide?

The synthesis typically involves multi-step reactions:

Substitution reaction : Reacting 6-methoxybenzo[d]thiazol-2-amine with a halogenated intermediate (e.g., 2-phenylacetyl chloride) under basic conditions to form the acetamide backbone .

N-alkylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .

Purification : Column chromatography or recrystallization to isolate the final product.

Q. Critical parameters :

  • Temperature : Maintain 0–5°C during acetylation to prevent side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation steps .
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation reactions .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the methoxy group on the benzothiazole ring appears as a singlet near δ 3.8–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C22_{22}H20_{20}N4_{4}O2_{2}S: 428.13 g/mol) .
  • HPLC : Assesses purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Methoxy group (C6) : Enhances solubility and modulates electron density on the benzothiazole ring, improving receptor binding .
  • Pyridinylmethyl group : Increases bioavailability by facilitating hydrogen bonding with target enzymes .
  • Phenyl substitution : Bulky groups at the 2-position improve selectivity for kinase inhibitors but may reduce metabolic stability .

Q. Example comparison :

Compound VariantKey ModificationActivity Change
N-(6-ethylbenzothiazol-2-yl)Ethyl instead of methoxyReduced antifungal IC50_{50}
N-(pyridin-4-ylmethyl)Altered pyridine positionLower kinase inhibition

Q. How can researchers resolve contradictions in reported reaction yields across synthetic methodologies?

Discrepancies often arise from:

  • Catalyst efficiency : EDCI vs. DCC (dicyclohexylcarbodiimide) in amide coupling, where EDCI improves yields by 15–20% .
  • Solvent polarity : Dichloromethane (non-polar) vs. acetonitrile (polar) affects intermediate stability .
  • Workup protocols : Column chromatography (higher purity but lower yield) vs. precipitation (faster but less pure) .

Mitigation strategy :
Optimize via Design of Experiments (DoE) to test solvent-catalyst combinations and quantify interactions .

Q. What computational methods predict the compound’s biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR or MAPK). The pyridinylmethyl group shows strong π-π stacking with tyrosine residues .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • ADMET prediction : SwissADME evaluates metabolic stability (CYP3A4 susceptibility) and blood-brain barrier permeability .

Q. What are the metabolic pathways and stability challenges under physiological conditions?

  • Oxidative metabolism : The methoxy group undergoes demethylation via CYP450 enzymes, producing a reactive quinone intermediate .
  • Hydrolytic degradation : The acetamide bond is susceptible to esterases in plasma, requiring prodrug strategies for in vivo studies .
  • Stability optimization : Co-administration with CYP inhibitors (e.g., ketoconazole) or formulation in PEGylated nanoparticles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.